

In Vivo Effects of N-methyll leukotriene C4 Administration: A Technical Guide

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Compound of Interest

Compound Name: *N-methyll leukotriene C4*

Cat. No.: *B15132268*

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Introduction

N-methyll leukotriene C4 (N-methyl LTC₄) is a synthetic and metabolically stable analog of leukotriene C₄ (LTC₄). Unlike its endogenous counterpart, which is rapidly converted to leukotriene D₄ (LTD₄) and leukotriene E₄ (LTE₄) in vivo, N-methyl LTC₄ is resistant to this metabolism. This property makes it an invaluable tool for elucidating the specific physiological and pathophysiological roles of the cysteinyl leukotriene 2 (CysLT₂) receptor, for which it is a potent and selective agonist.^{[1][2]} This technical guide provides a comprehensive overview of the known in vivo effects of N-methyl LTC₄ administration, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core In Vivo Effects of N-methyll leukotriene C4

Administration of N-methyl LTC₄ in vivo elicits a range of physiological responses primarily mediated through the activation of the CysLT₂ receptor. The most well-documented of these effects are cardiovascular, including hypotension, and a significant increase in vascular permeability. Its role in bronchoconstriction is strongly suggested by the known functions of the CysLT₂ receptor in the airways.

Cardiovascular Effects: Hypotension

In vivo studies have demonstrated the potent hypotensive effects of N-methyl LTC₄. Due to its stability, N-methyl LTC₄ allows for the direct assessment of LTC₄-preferring receptors on vascular smooth muscle without the confounding effects of its metabolites.

Quantitative Data: Hypotensive Effects of **N-methyleukotriene C₄** in the American Bullfrog

Agonist	Dose	Mean Arterial Pressure (MAP) Decrease (%)
N-methyl LTC ₄	0.1 nmol/kg	15 ± 2
1 nmol/kg	30 ± 3	
10 nmol/kg	45 ± 4	
LTC ₄	1 nmol/kg	20 ± 3
10 nmol/kg	35 ± 4	
LTD ₄	10 nmol/kg	25 ± 3
LTE ₄	100 nmol/kg	20 ± 2

Data extracted from a study in the American bullfrog (*Rana catesbeiana*). Values are presented as mean ± SEM.

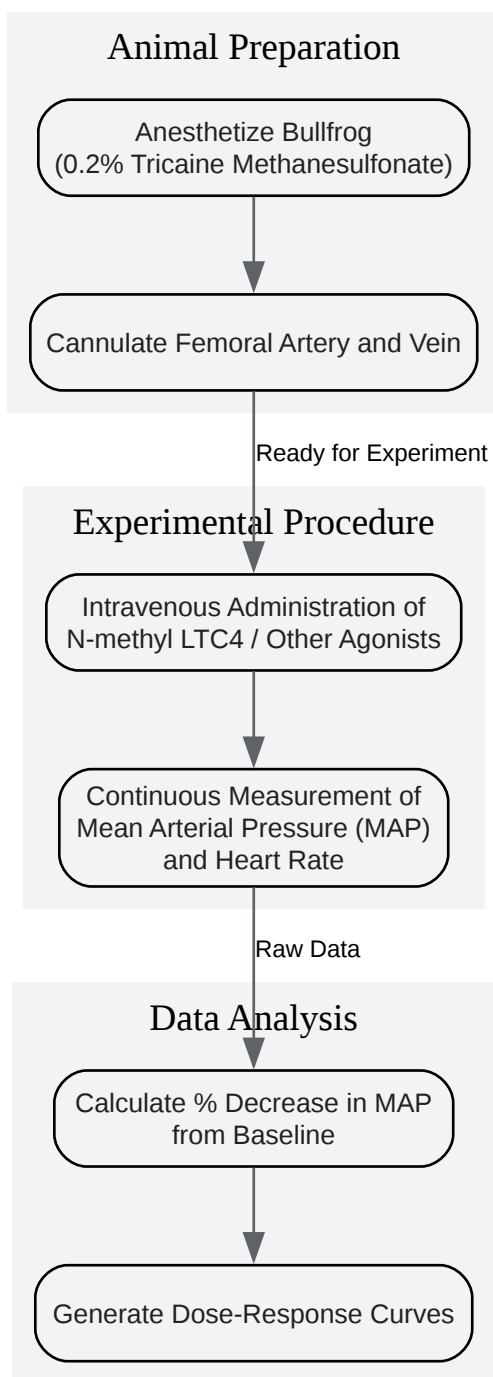
Experimental Protocol: Measurement of Cardiovascular Effects in the American Bullfrog

This protocol outlines the methodology used to assess the in vivo cardiovascular effects of N-methyl LTC₄ in an amphibian model.

- Animal Model: American bullfrog (*Rana catesbeiana*).
- Anesthesia: Frogs are anesthetized by immersion in a solution of 0.2% tricaine methanesulfonate.
- Cannulation:
 - The femoral artery is cannulated for the measurement of blood pressure using a pressure transducer.

- The femoral vein is cannulated for the intravenous administration of test compounds.
- Drug Administration:
 - N-methyl LTC₄ and other leukotrienes are dissolved in saline.
 - Dose-response curves are generated by administering increasing doses of the agonists.
- Data Acquisition and Analysis:
 - Mean arterial pressure (MAP) and heart rate are continuously recorded.
 - The hypotensive response is quantified as the maximum percentage decrease in MAP from the baseline.

Experimental Workflow: Cardiovascular Assessment in Bullfrog



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Caption: Workflow for assessing N-methyl LTC4's cardiovascular effects in vivo.

Vascular Permeability

N-methyl LTC₄ is a potent inducer of vascular leakage, an effect mediated by its action on the CysLT₂ receptor, particularly in the endothelium.^[1] This leads to an increase in the permeability of blood vessels and the extravasation of plasma contents into the surrounding tissues.

Quantitative Data: **N-methylleukotriene C₄**-Induced Vascular Leak in Mice

While a specific dose-response table for N-methyl LTC₄ is not readily available in the public domain, a key study demonstrated a significant increase in vascular permeability in mice overexpressing the human CysLT₂ receptor in their endothelium following N-methyl LTC₄ administration.^[1] The effect was abrogated in CysLT₂ receptor knockout mice, confirming the receptor's role.^[1] For illustrative purposes, the following table represents typical data from a vascular permeability assay.

Treatment Group	Evans Blue Extravasation (µg/g tissue)
Vehicle Control	15 ± 3
N-methyl LTC ₄ (10 nmol/kg)	75 ± 8

Illustrative data based on typical results from an Evans blue vascular permeability assay.

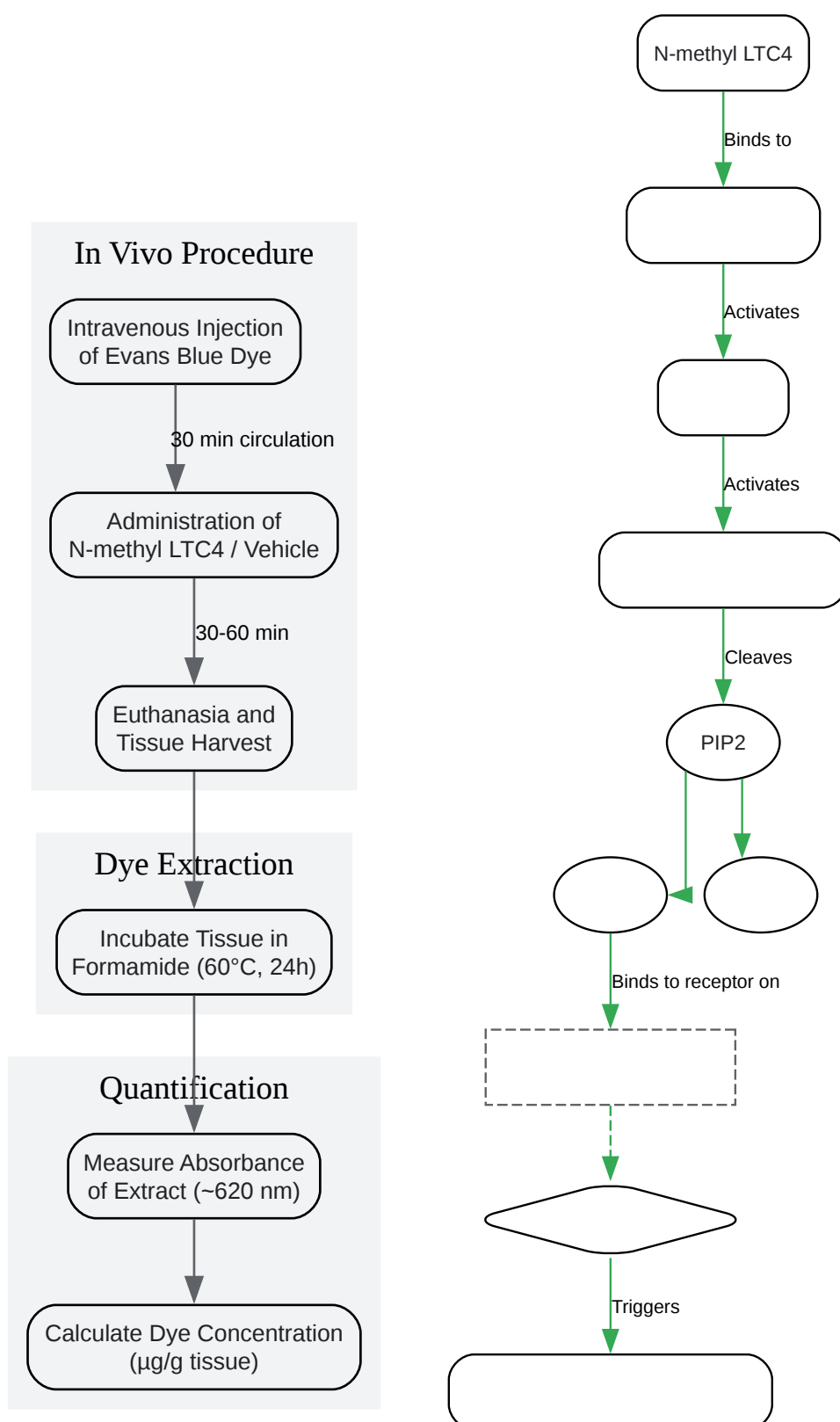
Experimental Protocol: Evans Blue Vascular Permeability Assay in Mice

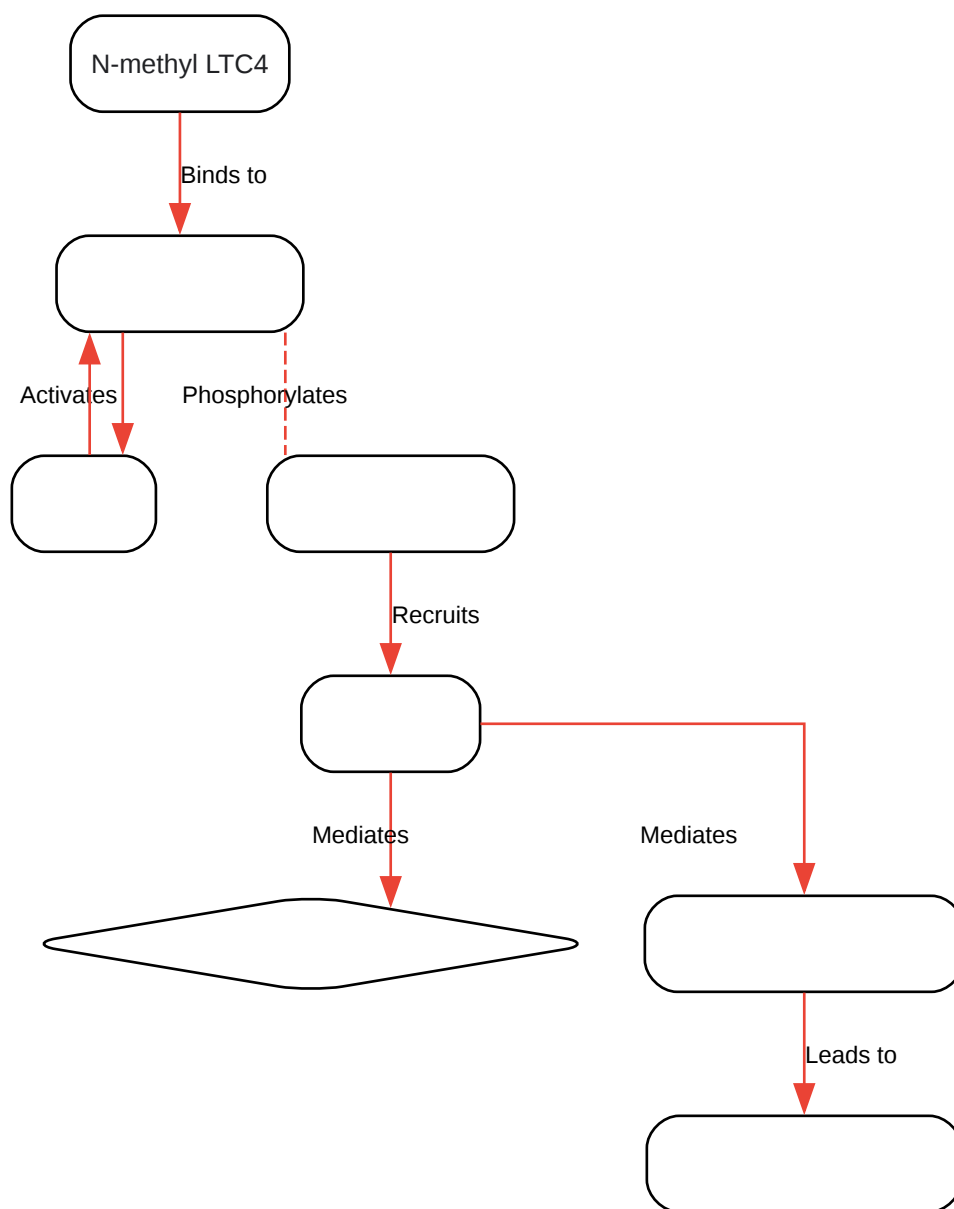
This protocol describes a common method to quantify vascular permeability in vivo.

- Animal Model: Mouse (e.g., C57BL/6 or transgenic models).
- Reagents:
 - Evans blue dye (0.5% in sterile saline).
 - N-methyl LTC₄ solution.
 - Formamide.
- Procedure:

- Mice are injected intravenously (e.g., via the tail vein) with Evans blue dye. The dye binds to serum albumin.
- After a short circulation period (e.g., 30 minutes), N-methyl LTC₄ or vehicle is administered (e.g., intraperitoneally or subcutaneously).
- After a defined time (e.g., 30-60 minutes), mice are euthanized, and tissues of interest (e.g., skin, lung, peritoneum) are harvested.
- The Evans blue dye is extracted from the tissues by incubation in formamide (e.g., at 60°C for 24 hours).
- Quantification:
 - The absorbance of the formamide extract is measured spectrophotometrically at ~620 nm.
 - The concentration of the dye is determined using a standard curve, and the results are expressed as µg of Evans blue per gram of tissue.

Experimental Workflow: Evans Blue Vascular Permeability Assay





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